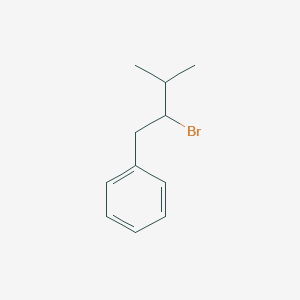

(2-Bromo-3-methylbutyl)benzene

Description

Overview of Brominated Organic Compounds in Research and Development

Brominated organic compounds hold a significant position in both industrial and academic research. researchgate.net Their utility stems from the unique properties imparted by the bromine atom. Bromine's moderate reactivity as a leaving group makes brominated compounds excellent substrates for nucleophilic substitution and elimination reactions. acs.orgnih.gov This reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, flame retardants, and dyes. researchgate.netfiveable.me In research and development, brominated intermediates are pivotal for constructing complex molecular frameworks through various coupling reactions. researchgate.net The selective introduction of bromine into a molecule allows for subsequent, and often intricate, chemical modifications, highlighting the strategic importance of bromination in organic synthesis. nih.gov

Specific Academic Relevance of (2-Bromo-3-methylbutyl)benzene within Alkyl Halide Chemistry

(2-Bromo-3-methylbutyl)benzene, while not a widely commercialized compound, holds specific relevance in the academic study of alkyl halide chemistry. Its structure, featuring a secondary bromide adjacent to a branched alkyl group, provides a valuable model for investigating the mechanisms of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The steric hindrance around the reactive center and the potential for carbocation rearrangements upon ionization make it an interesting substrate for mechanistic studies. youtube.compearson.comshaalaa.com The synthesis and reactivity of such branched alkyl halides contribute to a deeper understanding of stereochemistry and reaction kinetics in organic chemistry.

Chemical and Physical Properties of (2-Bromo-3-methylbutyl)benzene

The fundamental properties of (2-Bromo-3-methylbutyl)benzene are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅Br | cymitquimica.comlookchem.comchemsrc.com |

| Molecular Weight | 227.14 g/mol | cymitquimica.comchemsrc.com |

| CAS Number | 1028201-96-8 | lookchem.com |

| Appearance | Inquire for details | cymitquimica.com |

| Purity | Min. 95% (typical) | cymitquimica.com |

Synthesis of (2-Bromo-3-methylbutyl)benzene

The synthesis of (2-Bromo-3-methylbutyl)benzene can be approached through several established methods in organic chemistry, primarily involving the introduction of a bromine atom to the corresponding alkylbenzene precursor.

Benzylic Bromination of (3-Methylbutyl)benzene

A primary route to (2-Bromo-3-methylbutyl)benzene is the benzylic bromination of (3-methylbutyl)benzene. biosynth.com This reaction typically utilizes a radical initiator and a source of bromine.

Reagents and Conditions: The most common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and light or heat. lumenlearning.comlibretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.org

Mechanism: The reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position of (3-methylbutyl)benzene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired product and another bromine radical, which propagates the chain. lumenlearning.comlibretexts.org

Addition of Hydrogen Bromide to 3-Methyl-1-phenyl-1-butene

An alternative synthesis involves the electrophilic addition of hydrogen bromide (HBr) to 3-methyl-1-phenyl-1-butene.

Reagents and Conditions: This reaction is typically carried out by bubbling HBr gas through a solution of the alkene in an inert solvent. The reaction can also be performed using a solution of HBr in acetic acid.

Mechanism: The reaction follows Markovnikov's rule, where the proton from HBr adds to the less substituted carbon of the double bond, generating a more stable benzylic carbocation. The bromide ion then attacks this carbocation to yield (2-Bromo-3-methylbutyl)benzene.

Chemical Reactivity and Synthetic Applications

The reactivity of (2-Bromo-3-methylbutyl)benzene is dominated by the presence of the carbon-bromine bond, making it a valuable intermediate in various organic transformations.

Nucleophilic Substitution Reactions

(2-Bromo-3-methylbutyl)benzene is a substrate for nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The specific mechanism (SN1 or SN2) will depend on the reaction conditions and the nature of the nucleophile. shaalaa.com

SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed through an SN1 mechanism. This involves the formation of a secondary carbocation intermediate, which can potentially undergo rearrangement to a more stable tertiary carbocation before being attacked by the nucleophile. youtube.com

SN2 Reactions: With a strong, unhindered nucleophile in a polar aprotic solvent, an SN2 mechanism may be favored. This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. shaalaa.com

Elimination Reactions

When treated with a strong, bulky base, (2-Bromo-3-methylbutyl)benzene can undergo elimination reactions to form alkenes.

E2 Reactions: A strong, non-nucleophilic base, such as potassium tert-butoxide, will favor the E2 mechanism, leading to the formation of a double bond. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will be influenced by the steric bulk of the base and the substrate.

E1 Reactions: Under conditions that favor the formation of a carbocation (e.g., heating in a polar protic solvent), an E1 elimination can occur, often in competition with SN1 substitution.

Role as a Precursor in the Synthesis of More Complex Molecules

The versatility of (2-Bromo-3-methylbutyl)benzene in undergoing both substitution and elimination reactions makes it a useful precursor for the synthesis of more complex molecules. For instance, it can be used to introduce the 3-methylbutylphenyl group into larger structures through reactions like the formation of Grignard reagents followed by reaction with electrophiles, or through various coupling reactions.

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

(2-bromo-3-methylbutyl)benzene |

InChI |

InChI=1S/C11H15Br/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

InChI Key |

QLHAVKGAFKRKFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Bromo 3 Methylbutyl Benzene

Nucleophilic Substitution Pathways (Sₙ1 and Sₙ2)

Nucleophilic substitution reactions of (2-Bromo-3-methylbutyl)benzene can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism. The preferred pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. scribd.com

The kinetics of a substitution reaction provide crucial evidence for its mechanism.

Sₙ2 Kinetics: In an Sₙ2 reaction, the rate of the reaction is dependent on the concentration of both the substrate, (2-Bromo-3-methylbutyl)benzene, and the nucleophile. youtube.com The rate law is expressed as:

Rate = k[(2-Bromo-3-methylbutyl)benzene][Nucleophile] This is because the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.commasterorganicchemistry.com The energy profile for an Sₙ2 reaction shows a single transition state. youtube.com

Sₙ1 Kinetics: Conversely, the rate of an Sₙ1 reaction is typically dependent only on the concentration of the substrate. libretexts.org The rate law is:

The thermodynamics of these reactions are governed by the relative stability of reactants, products, and any intermediates. The formation of the carbocation intermediate in the Sₙ1 pathway is an endothermic process, while the subsequent attack by a nucleophile is typically exothermic.

| Reaction Data for (2-Bromo-3-methylbutyl)benzene Substitution | |

| Parameter | Sₙ1 Pathway |

| Rate Law | Rate = k[(2-Bromo-3-methylbutyl)benzene] |

| Molecularity | Unimolecular |

| Intermediate | Carbocation |

| Stereochemistry | Racemization |

| Favored by | Weak nucleophiles, polar protic solvents |

| Reaction Data for (2-Bromo-3-methylbutyl)benzene Substitution | |

| Parameter | Sₙ2 Pathway |

| Rate Law | Rate = k[(2-Bromo-3-methylbutyl)benzene][Nucleophile] |

| Molecularity | Bimolecular |

| Intermediate | None (concerted mechanism) |

| Stereochemistry | Inversion of configuration |

| Favored by | Strong nucleophiles, polar aprotic solvents |

The stereochemistry of the product provides strong evidence for the operative substitution mechanism.

Sₙ2 and Inversion of Configuration: The Sₙ2 mechanism proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This leads to an inversion of the stereochemical configuration at the chiral center. If the starting material is a single enantiomer, the product will be the opposite enantiomer. masterorganicchemistry.com

Sₙ1 and Racemization: The Sₙ1 reaction involves the formation of a planar carbocation intermediate. libretexts.org The incoming nucleophile can then attack this intermediate from either face with equal probability. This results in the formation of a racemic mixture, containing equal amounts of both enantiomers of the product.

For (2-Bromo-3-methylbutyl)benzene, which is a chiral molecule, the stereochemical outcome is a key diagnostic tool. A reaction that proceeds with complete inversion of configuration is indicative of a pure Sₙ2 pathway, whereas complete racemization suggests a pure Sₙ1 pathway. Often, a mixture of both pathways can occur, leading to partial racemization.

The choice of solvent can significantly influence whether a substitution reaction follows an Sₙ1 or Sₙ2 pathway. libretexts.org

Polar Protic Solvents and Sₙ1 Reactions: Polar protic solvents, such as water and alcohols, are capable of forming hydrogen bonds. libretexts.org These solvents can stabilize both the leaving group anion and the carbocation intermediate in an Sₙ1 reaction through solvation. libretexts.orgopenstax.org This stabilization lowers the activation energy for the rate-determining step, thereby favoring the Sₙ1 mechanism. libretexts.org

Polar Aprotic Solvents and Sₙ2 Reactions: Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are polar but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. libretexts.orglibretexts.org While they can solvate cations, they are less effective at solvating anions (the nucleophile). libretexts.org This leaves the nucleophile more "naked" and reactive, thus favoring the bimolecular Sₙ2 pathway. libretexts.org

| Solvent Type | Effect on Sₙ1 Rate | Effect on Sₙ2 Rate |

| Polar Protic (e.g., H₂O, ROH) | Increases rate | Decreases rate |

| Polar Aprotic (e.g., Acetone, DMSO) | Decreases rate | Increases rate |

| Non-polar (e.g., Hexane, Benzene) | Significantly decreases rate | Significantly decreases rate |

Elimination Reactions (E1 and E2) and Regiochemical Control

In addition to substitution, (2-Bromo-3-methylbutyl)benzene can undergo elimination reactions to form alkenes. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways.

Substitution and elimination reactions are often in direct competition. scribd.com The outcome of this competition is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination, while strong, unhindered nucleophiles that are weak bases favor substitution.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and are entropically favored.

Substrate Structure: The secondary nature of (2-Bromo-3-methylbutyl)benzene allows for both substitution and elimination to occur.

E1 reactions often compete with Sₙ1 reactions because they share the same rate-determining step: the formation of a carbocation. pearson.comchegg.com Similarly, E2 reactions compete with Sₙ2 reactions.

When (2-Bromo-3-methylbutyl)benzene undergoes elimination, there are two possible β-hydrogens that can be removed, leading to the formation of two different alkene products. The regioselectivity of this reaction is governed by Zaitsev's and Hofmann's rules. chemistrysteps.com

Zaitsev's Rule: This rule states that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. orgoreview.comlibretexts.orglibretexts.org This is typically favored when using a small, strong base. orgoreview.com For (2-Bromo-3-methylbutyl)benzene, the Zaitsev product would be (3-methyl-1-phenylbut-1-ene).

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. chemistrysteps.com This outcome is favored when using a bulky, sterically hindered base, such as potassium tert-butoxide. chemistrysteps.commasterorganicchemistry.com The steric bulk of the base makes it easier to remove the more accessible, less hindered β-hydrogen. chemistrysteps.com In the case of (2-Bromo-3-methylbutyl)benzene, the Hofmann product would be (3-methyl-2-phenylbut-1-ene).

An important exception to Zaitsev's rule can occur if the less substituted alkene is conjugated with a benzene (B151609) ring, as this conjugation provides extra stability. scribd.com

| Elimination Product | Rule | Favored by |

| (3-methyl-1-phenylbut-1-ene) | Zaitsev | Small, strong bases |

| (3-methyl-2-phenylbut-1-ene) | Hofmann | Bulky, sterically hindered bases |

Stereoselectivity in Elimination Reactions (Syn vs. Anti Elimination)

Elimination reactions of alkyl halides, such as (2-Bromo-3-methylbutyl)benzene, are highly sensitive to the stereochemical arrangement of the atoms involved. The bimolecular elimination (E2) mechanism, in particular, exhibits a strong preference for a specific spatial orientation of the departing hydrogen and bromine atoms.

For an E2 reaction to occur, the bond to the proton being removed and the bond to the leaving group (bromine) must be in the same plane, a condition known as periplanarity. scribd.com There are two possible periplanar conformations: syn-periplanar, where the hydrogen and bromine are on the same side of the C-C bond (eclipsed conformation), and anti-periplanar, where they are on opposite sides (staggered conformation). chemistrysteps.com

Most E2 eliminations, including those involving (2-Bromo-3-methylbutyl)benzene, proceed through an anti-periplanar transition state. chemistrysteps.comvaia.com This preference is due to the lower energy of the staggered conformation, which minimizes steric strain, and allows the base to attack the proton from the side opposite the bulky leaving group. scribd.comchemistrysteps.com

The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. scribd.comlibretexts.org However, in the case of (2-Bromo-3-methylbutyl)benzene, an important exception arises. The major product formed is often the less substituted alkene where the newly formed double bond is conjugated with the benzene ring. scribd.comscribd.com This conjugation provides significant electronic stabilization that outweighs the stability gained from alkyl substitution.

The stereoselectivity of the reaction dictates that if multiple stereoisomeric alkenes can be formed, the more stable stereoisomer (typically the trans or E-isomer) will be the major product, as it arises from the more stable anti-periplanar conformation of the starting material. chemistrysteps.comlibretexts.org

| Factor | Preferred Conformation/Outcome | Rationale |

| Stereochemistry | Anti-elimination | Lower energy staggered conformation, reduced steric hindrance for base attack. scribd.comchemistrysteps.com |

| Regioselectivity | Conjugated alkene | Increased stability from conjugation with the benzene ring overrides Zaitsev's rule. scribd.comscribd.com |

| Product Stability | Trans (E) isomer | Formation from the more stable ground-state conformation of the reactant. chemistrysteps.com |

Carbocation Rearrangements in the Formation and Reactivity of (2-Bromo-3-methylbutyl)benzene

Carbocations are key intermediates in many organic reactions, including the formation and solvolysis of (2-Bromo-3-methylbutyl)benzene, particularly under unimolecular (SN1 and E1) conditions. scribd.compearson.com A defining characteristic of carbocations is their propensity to rearrange into more stable structures. jcu.edujcu.edu This rearrangement occurs when a less stable carbocation can become a more stable one, for example, a secondary carbocation rearranging to a tertiary or a resonance-stabilized benzylic carbocation. scribd.commasterorganicchemistry.com

The formation of (2-Bromo-3-methylbutyl)benzene itself might proceed through a pathway involving a carbocation intermediate. For instance, the reaction of a precursor alcohol with HBr would form a carbocation that could potentially rearrange before being attacked by the bromide ion. libretexts.orglibretexts.org Similarly, when (2-Bromo-3-methylbutyl)benzene undergoes reactions where the bromine atom leaves as a bromide ion (e.g., solvolysis), a secondary carbocation is initially formed. pearson.com This intermediate is susceptible to rearrangement.

Hydride Shifts and Methyl Shifts as Stabilizing Processes

The primary mechanisms for carbocation stabilization are 1,2-hydride shifts and 1,2-alkyl (specifically, methyl) shifts. jcu.edulibretexts.org These rearrangements involve the migration of a hydrogen atom or a methyl group, along with its bonding pair of electrons, to an adjacent positively charged carbon atom. masterorganicchemistry.comlibretexts.org

Hydride Shift: In the context of a carbocation formed from (2-Bromo-3-methylbutyl)benzene, a 1,2-hydride shift could occur. For example, if a secondary carbocation is formed at the carbon bearing the bromine, a hydride from the adjacent tertiary carbon could shift, transforming the secondary carbocation into a more stable tertiary carbocation. libretexts.orglibretexts.org This process is extremely rapid, often occurring before the nucleophile has a chance to attack the initial carbocation. libretexts.org

Methyl Shift: If a hydride shift is not possible or does not lead to the most stable carbocation, a methyl group can migrate. libretexts.org This involves the movement of a methyl group with its bonding electrons to the adjacent carbocation center, again with the thermodynamic driving force being the formation of a more stable carbocationic species. libretexts.orgstackexchange.com

The choice between a hydride and a methyl shift is determined by which migration leads to the more stable carbocation. A shift will only occur if the resulting carbocation is more stable than the original one. jcu.edujcu.edu

| Rearrangement Type | Description | Driving Force |

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. libretexts.org | Formation of a more stable carbocation (e.g., secondary → tertiary). libretexts.org |

| 1,2-Methyl Shift | Migration of a methyl group with its bonding electrons to an adjacent carbocation. libretexts.org | Formation of a more stable carbocation when a hydride shift is not favorable. libretexts.orgstackexchange.com |

Experimental Evidence for Carbocation Intermediates and Rearrangements

The existence of carbocation intermediates and their subsequent rearrangements is not merely theoretical. It is supported by significant experimental evidence. A primary piece of evidence is the product distribution in reactions. When reactions yield products with a carbon skeleton different from the starting material, it strongly implies that a rearrangement has occurred. jcu.edulibretexts.org

For example, the reaction of 3-methyl-1-butene (B165623) with HBr does not primarily yield the expected 2-bromo-3-methylbutane (B93499) (a Markovnikov addition product), but rather 2-bromo-2-methylbutane (B1582447). libretexts.orglibretexts.org This is explained by the formation of a secondary carbocation which then undergoes a rapid 1,2-hydride shift to a more stable tertiary carbocation before the bromide ion attacks. libretexts.orglibretexts.org

Spectroscopic techniques are also crucial for elucidating these mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy, especially when combined with isotopic labeling (e.g., using deuterium), can be used to track the movement of atoms and confirm the rearranged structures of the products, thereby verifying the proposed mechanistic pathway. jcu.edu

Influence of Neighboring Group Participation

The phenyl group in (2-Bromo-3-methylbutyl)benzene can play a direct role in its reactions through a phenomenon known as neighboring group participation (NGP). libretexts.org In this process, the electron-rich π-system of the benzene ring acts as an internal nucleophile, attacking the carbon atom bearing the leaving group (bromine) from the backside as the C-Br bond breaks.

This participation leads to the formation of a bridged, resonance-stabilized intermediate known as a phenonium ion . libretexts.org The reaction then proceeds by an external nucleophile attacking this intermediate. The attack opens the three-membered ring and restores the aromaticity of the benzene ring. libretexts.org

NGP has several important consequences:

Rate Acceleration: Reactions involving NGP are often significantly faster than analogous reactions without a participating group.

Stereochemistry: NGP typically results in a net retention of configuration at the reaction center. This is because the process involves two consecutive SN2-like inversions: one intramolecular (forming the phenonium ion) and one intermolecular (opening the ion). libretexts.org

Radical Reaction Pathways of (2-Bromo-3-methylbutyl)benzene

Beyond ionic pathways, (2-Bromo-3-methylbutyl)benzene can also react via radical mechanisms. These reactions are initiated by the homolytic cleavage of the carbon-bromine bond, which has a relatively low bond dissociation energy, to form a carbon-centered radical and a bromine radical. escholarship.orgnih.gov

Radical reactions can be initiated by heat, UV light, or radical initiators. youtube.com For instance, the electrochemical reduction of certain alkyl halides, including derivatives like (3-bromo-3-methylbutyl)benzene, has been shown to proceed through radical intermediates. nih.gov These radical pathways can compete with desired reactions, leading to side products from processes like protodebromination (replacement of Br with H) and elimination. nih.gov

Homolytic Cleavage of the Carbon-Bromine Bond

The key initiating step in any radical reaction of (2-Bromo-3-methylbutyl)benzene is the homolytic fission of the C-Br bond. edubull.com

Ph-CH2-CH(Br)-CH(CH3)2 → Ph-CH2-CH•-CH(CH3)2 + •Br

In this process, the two electrons in the C-Br covalent bond are split evenly, with one electron going to the carbon atom and the other to the bromine atom. This generates a secondary alkyl radical and a bromine radical. edubull.com The alkyl radical intermediate is believed to have a planar or near-planar structure around the radical center, with the unpaired electron residing in a p-orbital. gcwk.ac.in This planarity means that if the radical center is a stereocenter, any subsequent reaction will likely lead to a racemic mixture of products, as the incoming species can attack from either side of the plane with equal probability. gcwk.ac.in

The stability of the resulting radical influences the ease of homolytic cleavage. The secondary radical formed from (2-Bromo-3-methylbutyl)benzene is relatively stable, though less so than a tertiary or a resonance-stabilized benzylic radical.

Radical Chain Reactions and Propagation Steps

Radical chain reactions are fundamental processes in organic chemistry characterized by a self-propagating cycle of steps. These reactions proceed through three distinct phases: initiation, propagation, and termination. libretexts.org The initiation step generates the initial reactive radical species, typically through the homolytic cleavage of a weak bond by heat or light. libretexts.orgbyjus.comchemistryscore.com The termination phase involves the destruction of radicals, usually by their combination, which ends the reaction chain. libretexts.orgbyjus.comvaia.com The core of the reaction, however, lies in the propagation steps, a sequence of reactions in which a radical reacts with a stable molecule to create a product and a new radical that continues the chain. libretexts.org

The involvement of (2-bromo-3-methylbutyl)benzene, more systematically named 2-bromo-3-methyl-1-phenylbutane, in radical chain reactions is primarily dictated by the structural features of the molecule: the presence of a C-Br bond and, crucially, a benzylic position. The reactivity is governed by the relative stability of the radical intermediates that can be formed. Benzylic radicals are significantly stabilized through resonance with the adjacent aromatic ring, making the benzylic C-H bonds particularly susceptible to abstraction in radical reactions. youtube.comlibretexts.orglibretexts.org

| Radical Type | Relative Stability | Reason for Stability |

|---|---|---|

| Benzylic | Highest | Resonance with phenyl group |

| Allylic | ↓ | Resonance with C=C double bond |

| Tertiary (3°) | ↓ | Hyperconjugation (more alkyl groups) |

| Secondary (2°) | ↓ | Hyperconjugation (fewer alkyl groups) |

| Primary (1°) | ↓ | Hyperconjugation (minimal) |

| Methyl | Lowest | No hyperconjugation stabilization |

Propagation Steps in the Formation of (2-Bromo-3-methylbutyl)benzene

One of the primary ways (2-bromo-3-methylbutyl)benzene is involved in a radical chain reaction is as the product of the anti-Markovnikov addition of hydrogen bromide to an alkene precursor, such as 1-phenyl-3-methyl-1-butene. This reaction is typically initiated by peroxides and proceeds via a radical mechanism. lumenlearning.com

The propagation phase of this reaction consists of two key steps:

Bromine Radical Addition : A bromine radical (Br•), formed during initiation, adds to the carbon-carbon double bond of the alkene. The addition occurs at the internal carbon (C-2) of the double bond. This regioselectivity is driven by the formation of the most stable possible radical intermediate, which in this case is a resonance-stabilized benzylic radical at C-1. lumenlearning.com

Br• + C₆H₅-CH=CH-CH(CH₃)₂ → C₆H₅-ĊH-CH(Br)-CH(CH₃)₂

Hydrogen Atom Abstraction : The benzylic radical formed in the first step subsequently abstracts a hydrogen atom from a molecule of HBr. This step yields the final product, 2-bromo-3-methyl-1-phenylbutane, and regenerates a bromine radical. byjus.com This new Br• radical is then free to react with another alkene molecule, thus propagating the chain. youtube.com

C₆H₅-ĊH-CH(Br)-CH(CH₃)₂ + HBr → C₆H₅-CH₂-CH(Br)-CH(CH₃)₂ + Br•

Propagation Steps in Reactions of (2-Bromo-3-methylbutyl)benzene

Once formed, (2-bromo-3-methylbutyl)benzene can itself be a substrate in subsequent radical chain reactions, such as further halogenation. The most likely site of attack is again the benzylic position due to the weakness of the benzylic C-H bonds. libretexts.orglibretexts.org

The propagation steps for a further bromination reaction would be as follows:

Benzylic Hydrogen Abstraction : A bromine radical abstracts a hydrogen atom from the benzylic carbon (C-1) of 2-bromo-3-methyl-1-phenylbutane. This step is highly favored because it produces the resonance-stabilized benzylic radical intermediate. youtube.com

Br• + C₆H₅-CH₂-CH(Br)-CH(CH₃)₂ → HBr + C₆H₅-ĊH-CH(Br)-CH(CH₃)₂

Reaction with Molecular Bromine : The benzylic radical then reacts with a molecule of Br₂. This reaction forms the dibrominated product, 1,2-dibromo-3-methyl-1-phenylbutane, and generates a new bromine radical that continues the chain reaction. byjus.com

C₆H₅-ĊH-CH(Br)-CH(CH₃)₂ + Br₂ → C₆H₅-CH(Br)-CH(Br)-CH(CH₃)₂ + Br•

| Reaction Scenario | Propagation Step 1 | Propagation Step 2 |

|---|---|---|

| Formation from Alkene | Addition of Br• to 1-phenyl-3-methyl-1-butene to form a stable benzylic radical. | Abstraction of H• from HBr by the benzylic radical to yield the product and regenerate Br•. |

| Further Bromination | Abstraction of a benzylic H• by Br• to form a stable benzylic radical. | Reaction of the benzylic radical with Br₂ to yield a dibrominated product and regenerate Br•. |

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromo 3 Methylbutyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone technique for the detailed analysis of the molecular framework of (2-Bromo-3-methylbutyl)benzene, providing insights into the electronic environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various protons within the (2-Bromo-3-methylbutyl)benzene molecule based on their unique chemical shifts, multiplicities, and coupling constants. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum. The aliphatic protons of the 2-bromo-3-methylbutyl side chain exhibit distinct signals corresponding to their specific locations relative to the bromine atom and the phenyl group.

Interactive Data Table: Predicted ¹H NMR Data for (2-Bromo-3-methylbutyl)benzene

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Phenyl H | 7.20-7.40 | Multiplet | - |

| CH-Br | 4.10-4.30 | Doublet of doublets | ~4, 8 |

| CH₂-Ph (diastereotopic) | 2.90-3.20 | Multiplet | - |

| CH-CH₃ | 2.00-2.30 | Multiplet | ~7 |

| CH(CH₃)₂ | 0.90-1.10 | Doublet | ~7 |

Note: This is a predicted data table based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of (2-Bromo-3-methylbutyl)benzene. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment.

For a similar structure, (3-Iodo-3-methylbutyl)benzene, the ¹³C NMR spectrum in CDCl₃ displays signals at δ 141.6, 128.70, 128.69, 126.2, 52.6, 51.6, 38.3, and 35.4 ppm. caltech.edu In another related compound, (2-Bromo-3-methylbutyl)benzene, prepared from 3-methyl-1-phenyl-2-butanol, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 141.3, 128.74, 128.66, 126.3, 66.2, 38.5, 34.9, 34.4, 21.1, and 18.3 ppm. caltech.edu These values correspond to the aromatic carbons, the carbon bearing the bromine atom, the benzylic carbon, and the carbons of the isopropyl group.

Interactive Data Table: ¹³C NMR Data for a Derivative of (2-Bromo-3-methylbutyl)benzene

| Carbon Assignment | Chemical Shift (ppm) in CDCl₃ |

| Aromatic C (quaternary) | 141.3 |

| Aromatic CH | 128.74 |

| Aromatic CH | 128.66 |

| Aromatic CH | 126.3 |

| C-Br | 66.2 |

| CH₂-Ph | 38.5 |

| CH-CH₃ | 34.9 |

| CH(CH₃)₂ | 34.4 |

| CH₃ | 21.1 |

| CH₃ | 18.3 |

Source: Caltech Authors. caltech.edu

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the ¹H and ¹³C NMR spectra.

While specific 2D NMR spectra for (2-Bromo-3-methylbutyl)benzene were not found in the search results, the application of these techniques is a standard and essential part of the structural elucidation of novel organic compounds. escholarship.orgfigshare.com

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms. jcu.edu In the context of synthesizing or studying reactions of (2-Bromo-3-methylbutyl)benzene, deuterium can be incorporated at specific positions. Subsequent NMR analysis can track the fate of the deuterium atom, providing insights into reaction pathways, such as rearrangements or elimination-addition sequences. jcu.edusci-hub.se For instance, if a reaction is performed in a deuterated solvent like D₂O, the presence and location of deuterium in the product can be determined by the absence of corresponding proton signals in the ¹H NMR spectrum and the characteristic splitting patterns in the ¹³C NMR spectrum for carbons bonded to deuterium. rsc.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments.

The molecular weight of (2-Bromo-3-methylbutyl)benzene is 227.14 g/mol . cymitquimica.comchemsrc.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways for alkylbenzenes involve benzylic cleavage to form a stable tropylium (B1234903) ion or related structures. docbrown.info For (2-Bromo-3-methylbutyl)benzene, significant fragments could arise from the loss of a bromine radical, the isopropyl group, or other alkyl fragments. The fragmentation of 2-bromo-2-methylpropane, for example, shows a prominent peak for the tertiary butyl cation at m/z 57, resulting from the loss of the bromine atom. docbrown.info Similarly, the mass spectrum of methylbenzene shows a base peak at m/z 91, corresponding to the tropylium ion. docbrown.info

Interactive Data Table: Predicted Key Fragments in the EI-MS of (2-Bromo-3-methylbutyl)benzene

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 226/228 | [C₁₁H₁₅Br]⁺ | Molecular Ion |

| 147 | [C₁₁H₁₅]⁺ | Loss of Br radical |

| 105 | [C₈H₉]⁺ | Benzylic cleavage with loss of C₃H₆Br |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and fragmentation |

Note: This is a predicted data table based on general fragmentation patterns of similar compounds. docbrown.infodocbrown.infolibretexts.orgnist.govaip.org Actual experimental results would be needed for confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio. scispace.com This technique allows for the determination of the elemental composition of a molecule with high precision, enabling differentiation between compounds with the same nominal mass. For (2-Bromo-3-methylbutyl)benzene, HRMS is crucial for confirming its molecular formula, C₁₁H₁₅Br.

The exact mass is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ⁷⁹Br). The presence of bromine is distinctly characterized by the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance and separated by approximately 2 Da. HRMS analysis of (2-Bromo-3-methylbutyl)benzene would show a pair of molecular ion peaks corresponding to [M]⁺ and [M+2]⁺. The measured exact mass of the monoisotopic peak provides definitive confirmation of the compound's elemental formula. chemsrc.combeilstein-journals.org

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅Br |

| Average Molecular Weight | 227.141 g/mol chemsrc.com |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 226.03600 Da chemsrc.com |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 228.03395 Da |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations.

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. quora.comwordpress.com When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a unique molecular fingerprint, with absorption bands corresponding to specific functional groups. docbrown.info

| Absorption Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) |

| 3000-2850 | C-H Stretch | Aliphatic (Alkyl Chain) docbrown.info |

| ~1600 and ~1475 | C=C Stretch | Aromatic (Benzene Ring) |

| ~1465 and ~1375 | C-H Bend | Aliphatic (Alkyl Chain) docbrown.info |

| ~770-730 and ~710-690 | C-H Out-of-Plane Bend | Monosubstituted Benzene |

| 750-500 | C-Br Stretch | Bromoalkane docbrown.info |

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. mdpi.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that vibrations that are weak in an IR spectrum may be strong in a Raman spectrum, and vice versa.

For (2-Bromo-3-methylbutyl)benzene, Raman spectroscopy would be particularly effective for identifying and characterizing:

Symmetric Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically produces a strong signal in the Raman spectrum.

Carbon Skeleton and C-Br Bond: The vibrations of the carbon backbone and the C-Br bond can be clearly observed, providing confirmatory structural information. mdpi.com

Non-destructive Analysis: As a non-destructive technique that requires minimal sample preparation, Raman spectroscopy is suitable for in-situ monitoring of reactions, such as during the synthesis or derivatization of (2-Bromo-3-methylbutyl)benzene, to detect side reactions or track reaction progress.

Chiral Separation Techniques for Enantiomeric and Diastereomeric Analysis

(2-Bromo-3-methylbutyl)benzene possesses two chiral centers at carbons C2 and C3. This stereochemical complexity means the compound can exist as four distinct stereoisomers: two pairs of enantiomers, (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R), which are diastereomeric to each other. The separation and analysis of these stereoisomers require specialized chiral techniques.

Chiral chromatography is the most powerful method for the separation and quantification of stereoisomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. google.comchitose.ac.jp

The choice between GC and HPLC depends on the volatility and thermal stability of the compound. Given the structure of (2-Bromo-3-methylbutyl)benzene, both techniques are potentially viable.

Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. Derivatized cyclodextrins are common CSPs used in capillary GC columns for the separation of halogenated hydrocarbon enantiomers. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that does not require the analyte to be volatile. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used and have proven effective in separating a broad range of chiral compounds, including those with multiple stereocenters. acs.org

| Technique | Typical Chiral Stationary Phase (CSP) | Purpose |

|---|---|---|

| Gas Chromatography (GC) | Cyclodextrin derivatives | Separation and quantification of the four volatile stereoisomers. |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide derivatives (e.g., cellulose or amylose esters/carbamates) | High-resolution separation of the four stereoisomers for analytical and preparative purposes. google.comacs.org |

Once separated, the absolute configuration of each stereoisomer must be determined. Chiroptical spectroscopy techniques are essential for this purpose.

Optical Rotation: Chiral molecules have the ability to rotate the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. Enantiomers rotate light by equal amounts but in opposite directions, denoted as dextrorotatory (+) or levorotatory (-). sigmaaldrich.com While optical rotation confirms the chirality of a sample, it is generally insufficient on its own to assign the absolute configuration without reference to a known standard.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a more powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. unipi.it The resulting CD spectrum provides information about the three-dimensional structure of the molecule. umons.ac.be The benzene ring in (2-Bromo-3-methylbutyl)benzene acts as a chromophore. The interactions between this chromophore and the chiral centers produce characteristic CD signals (Cotton effects). By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of each stereocenter can be reliably assigned. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's structure and its physical and chemical properties.

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a complete single-crystal X-ray diffraction study for (2-Bromo-3-methylbutyl)benzene has not been reported. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available for this specific compound.

While X-ray crystallography remains the gold standard for solid-state structural elucidation, its application is contingent upon the ability to grow single crystals of suitable quality. The absence of a reported crystal structure for (2-Bromo-3-methylbutyl)benzene in the primary literature and specialized databases like the CSD biokeanos.comcam.ac.uk suggests that such an analysis has either not been performed or the results have not been publicly disseminated.

For structurally related compounds, such as other brominated alkylbenzenes, X-ray crystallography has been successfully employed to determine their molecular conformations and packing in the solid state. growingscience.comscielo.org.mx For instance, the analysis of (Z)-1-bromo-1-nitro-2-phenylethene demonstrated the power of X-ray crystallography in unambiguously establishing its geometric configuration. growingscience.com These studies underscore the utility of the technique in providing definitive structural proof, which is unattainable through other spectroscopic methods alone.

In the absence of experimental crystallographic data for (2-Bromo-3-methylbutyl)benzene, theoretical methods could be employed to predict its solid-state structure. However, such computational models would require validation against experimental data for accuracy.

Should a single-crystal X-ray diffraction study of (2-Bromo-3-methylbutyl)benzene be undertaken in the future, the anticipated data would be presented in a comprehensive crystallographic information file (CIF). This file would contain all the necessary information to describe the crystal and molecular structure in detail. Below is a template for the kind of data that would be expected from such an analysis.

Table 1: Hypothetical Crystallographic Data for (2-Bromo-3-methylbutyl)benzene

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₅Br |

| Formula Weight | 227.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| F(000) | Value |

Table 2: Hypothetical Selected Bond Lengths and Angles for (2-Bromo-3-methylbutyl)benzene

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br | Value |

| C-C (alkyl) | Value |

| C-C (aromatic) | Value |

| C-C-Br Angle | Value |

| C-C-C Angle | Value |

It must be reiterated that the values in the tables above are purely illustrative and await experimental determination. The successful crystallization and subsequent X-ray diffraction analysis of (2-Bromo-3-methylbutyl)benzene would provide invaluable insights into its solid-state conformation, including the torsion angles of the butyl chain relative to the benzene ring and the nature of any intermolecular interactions, such as halogen bonding or van der Waals forces.

Computational and Theoretical Chemistry Studies of 2 Bromo 3 Methylbutyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (2-Bromo-3-methylbutyl)benzene, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such studies would also yield crucial electronic properties.

Table 1: Hypothetical DFT-Calculated Properties for (2-Bromo-3-methylbutyl)benzene

| Property | Predicted Value | Significance |

| Optimized Bond Lengths (Å) | ||

| C-Br | ~1.95 | Influences reactivity and spectroscopic properties. |

| C-C (alkyl chain) | ~1.54 | Standard single bond lengths. |

| C-C (benzene ring) | ~1.40 | Aromatic character. |

| Optimized Bond Angles (°) | ||

| C-C-Br | ~110 | Defines the local geometry around the chiral center. |

| Electronic Properties | ||

| HOMO Energy (eV) | - | Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy (eV) | - | Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | - | Indicates chemical reactivity and electronic stability. |

| Dipole Moment (Debye) | - | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Ab Initio Methods for Energy and Reactivity Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate calculations of molecular energy and reactivity. These calculations would offer a benchmark for the results obtained from DFT methods and provide a more detailed understanding of electron correlation effects on the molecule's properties.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain in (2-Bromo-3-methylbutyl)benzene allows for multiple conformations, which can influence its physical and chemical properties.

Potential Energy Surface Mapping

A potential energy surface (PES) map would illustrate the energy of the molecule as a function of its geometry. For (2-Bromo-3-methylbutyl)benzene, this would involve systematically rotating the single bonds in the butyl side chain to identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the behavior of (2-Bromo-3-methylbutyl)benzene over time, including its interactions with other molecules and solvent. These simulations would provide insights into how intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, influence the bulk properties of the substance. Furthermore, by performing simulations in different solvents, it would be possible to understand how the solvent environment affects the conformational preferences and reactivity of the molecule.

Theoretical Studies on Reaction Transition States and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For (2-Bromo-3-methylbutyl)benzene, theoretical studies could investigate the transition states and reaction pathways for various chemical transformations, such as nucleophilic substitution at the carbon atom bearing the bromine, or electrophilic aromatic substitution on the benzene (B151609) ring. By calculating the energies of reactants, transition states, and products, it would be possible to determine the activation energies and predict the most likely reaction pathways.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies. For (2-Bromo-3-methylbutyl)benzene, such studies could investigate various reaction pathways, such as nucleophilic substitution at the benzylic position or electrophilic aromatic substitution on the benzene ring.

Theoretical calculations, often employing Density Functional Theory (DFT) or ab initio methods, would be instrumental in mapping the potential energy surface of these reactions. This would provide insights into the step-by-step process of bond breaking and formation. For instance, in a hypothetical nucleophilic substitution reaction, computational modeling could determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism involving a carbocation intermediate. The stability of such an intermediate would be influenced by the adjacent phenyl group and the alkyl chain.

Similarly, for electrophilic aromatic substitution, computational models could predict the most likely site of attack on the benzene ring by an electrophile. However, a thorough search of scientific databases does not yield any specific studies that have performed these calculations for (2-Bromo-3-methylbutyl)benzene.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry plays a crucial role in predicting the regioselectivity and stereoselectivity of chemical reactions, guiding synthetic chemists in designing experiments.

Regioselectivity: In the case of (2-Bromo-3-methylbutyl)benzene, predicting the regioselectivity of an electrophilic aromatic substitution would involve calculating the relative energies of the possible intermediates formed upon attack at the ortho, meta, and para positions of the benzene ring. The alkyl group is an ortho-, para-director, and computational models could quantify this directing effect by calculating the activation barriers for each pathway. While general models for predicting regioselectivity in electrophilic aromatic substitutions exist, they have not been specifically applied to and reported for (2-Bromo-3-methylbutyl)benzene.

Stereoselectivity: The chiral center at the carbon atom bonded to the bromine atom in (2-Bromo-3-methylbutyl)benzene introduces the possibility of stereoselective reactions. Computational modeling could be employed to predict the stereochemical outcome of reactions at this center. For example, in a nucleophilic substitution reaction, theoretical calculations could predict whether the reaction proceeds with inversion of configuration (typical for an SN2 mechanism) or racemization (characteristic of an SN1 mechanism). These predictions would be based on the calculated energy profiles of the different stereochemical pathways. Again, the scientific literature lacks specific computational studies that have investigated the stereoselectivity of reactions involving (2-Bromo-3-methylbutyl)benzene.

Applications of 2 Bromo 3 Methylbutyl Benzene in Complex Organic Synthesis

Role as a Key Intermediate in Building Block Chemistry

The chemical architecture of (2-Bromo-3-methylbutyl)benzene positions it as a valuable intermediate for creating more elaborate molecular structures. The presence of the bromo-substituted alkyl chain attached to a benzene (B151609) ring offers two primary sites for chemical modification, enabling its use in the stepwise construction of complex target molecules.

Precursor for Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The carbon-bromine bond in (2-Bromo-3-methylbutyl)benzene is susceptible to reaction with certain metals to form highly reactive organometallic species. These reagents are fundamental in organic synthesis for their ability to form new carbon-carbon bonds.

Grignard Reagents: The reaction of (2-Bromo-3-methylbutyl)benzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, is the classical method for preparing the corresponding Grignard reagent, (3-methyl-1-phenylbutyl)magnesium bromide. This transformation converts the electrophilic carbon attached to the bromine into a potent nucleophile. Grignard reagents are widely used to react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols, ketones, and carboxylic acids, respectively.

Organolithium Reagents: Alternatively, treatment of (2-Bromo-3-methylbutyl)benzene with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to the formation of the corresponding organolithium reagent. This is typically achieved through a lithium-halogen exchange reaction. Organolithium reagents are generally more reactive than their Grignard counterparts and are employed in similar carbon-carbon bond-forming reactions.

| Organometallic Reagent | Precursor | Reagent | Product | Typical Application |

| Grignard Reagent | (2-Bromo-3-methylbutyl)benzene | Magnesium (Mg) | (3-methyl-1-phenylbutyl)magnesium bromide | Nucleophilic addition to carbonyls |

| Organolithium Reagent | (2-Bromo-3-methylbutyl)benzene | n-Butyllithium | (3-methyl-1-phenylbutyl)lithium | Nucleophilic substitution and addition |

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing Alkyl Bromides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While aryl halides are more common substrates, the principles of these reactions can be extended to alkyl bromides like (2-Bromo-3-methylbutyl)benzene, although reaction conditions may require careful optimization.

Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. (2-Bromo-3-methylbutyl)benzene could potentially be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form products with a new carbon-carbon bond at the benzylic position.

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. The application of this reaction to (2-Bromo-3-methylbutyl)benzene would result in the formation of a more complex unsaturated molecule.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Its application with (2-Bromo-3-methylbutyl)benzene would introduce an alkynyl moiety into the molecule, providing a gateway to further functionalization.

Contributions to Natural Product Synthesis

The structural motif of an alkylated benzene ring is present in numerous natural products. The (2-Bromo-3-methylbutyl)benzene scaffold, after suitable chemical manipulation, could serve as a key fragment in the total synthesis of such compounds.

Stereocontrolled Incorporation of the Brominated Alkylbenzene Moiety

The chiral center at the carbon bearing the bromine atom in (2-Bromo-3-methylbutyl)benzene introduces the possibility of stereoselective synthesis. By using enantiomerically pure starting materials or employing asymmetric catalytic methods, it is theoretically possible to incorporate the brominated alkylbenzene moiety with a specific three-dimensional orientation. This stereocontrol is often crucial in the synthesis of biologically active natural products, where specific stereoisomers exhibit desired therapeutic effects.

Use in Building Complex Carbon Skeletons

Through the formation of organometallic reagents and participation in coupling reactions, (2-Bromo-3-methylbutyl)benzene can be used to construct intricate carbon frameworks. For instance, the Grignard reagent derived from it could be added to a chiral aldehyde or ketone, followed by further transformations, to build up a complex acyclic or cyclic carbon skeleton characteristic of many natural products.

Utility in the Construction of Functional Organic Molecules

Information regarding "(2-Bromo-3-methylbutyl)benzene" is currently limited in publicly accessible scientific literature, preventing the creation of a detailed article on its specific applications in polymer science and specialty chemical synthesis.

Extensive searches for the chemical compound "(2-Bromo-3-methylbutyl)benzene" have yielded minimal specific data regarding its use as a precursor for polymer and material science applications or as an intermediate in specialty chemical synthesis. The available information primarily consists of database entries confirming its existence, but without detailed experimental or application-focused research findings.

While direct information is scarce, research on structurally related compounds provides some context for the potential reactivity and utility of such a molecule. For instance, studies on similar bromoalkylbenzene derivatives often highlight their role as intermediates in organic synthesis. For example, (2-Bromoethyl)benzene is a known precursor in the synthesis of styrene, a key monomer for polymer production, through elimination reactions. bloomtechz.com It also participates in nucleophilic substitution reactions to create various ethers and amines, which are valuable in the pharmaceutical and specialty chemical industries. bloomtechz.com

Similarly, research into the synthesis of complex organic molecules sometimes involves related bromo-alkane structures. For example, 2-Bromo-3-methylbutane (B93499) is utilized as a reagent in the synthesis of certain sterols and as a precursor for organic fluorine compounds. lookchem.com The study of the solvolysis of 2-bromo-3-methylbutane, which involves the formation of carbocation intermediates, provides insight into the potential reaction pathways such structures can undergo. pearson.com

In the field of polymer chemistry, brominated compounds are frequently used as initiators or monomers. For instance, brominated thiophene (B33073) derivatives are key building blocks for conducting polymers used in electronic and optoelectronic applications. rsc.org While not directly related to (2-Bromo-3-methylbutyl)benzene, this highlights a common application for organobromine compounds in material science.

A study on the electrochemical construction of contiguous quaternary centers utilized a structurally similar compound, (3-bromo-3-methylbutyl)benzene, as a model substrate. chinesechemsoc.org This suggests that (2-Bromo-3-methylbutyl)benzene could potentially be used in similar carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex specialty chemicals.

However, without specific research dedicated to "(2-Bromo-3-methylbutyl)benzene," any discussion of its applications in the requested areas would be speculative. The scientific community has not yet published significant findings on its role in polymer and material science or as a key intermediate in the synthesis of specialty chemicals. Therefore, a detailed and scientifically accurate article as per the requested outline cannot be generated at this time.

Future Perspectives and Emerging Research Trends for 2 Bromo 3 Methylbutyl Benzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving research into more sustainable methods for synthesizing halogenated organic compounds. For (2-Bromo-3-methylbutyl)benzene, future synthetic strategies are expected to prioritize environmental compatibility, operational safety, and resource efficiency.

Current research in related fields provides a roadmap for these advancements. For instance, processes are being developed for the eco-friendly synthesis of simple haloarenes like bromobenzene, utilizing in-situ generation of reactants from solid, non-hazardous reagents, which eliminates the need for metal-based catalysts and operates at ambient pressure. google.com Such methodologies, which result in negligible poly-halogenated byproducts and simple, dischargeable inorganic salts, could be adapted for the bromination of 3-methylbutylbenzene. google.com

Another avenue involves replacing hazardous solvents and reagents. Research into the synthesis of other organic molecules demonstrates the use of environmentally friendly approaches, such as using active halo compounds at low temperatures to achieve substantial output with a straightforward and gentle process. nih.gov The application of Artificial Intelligence (AI) based software, such as SUSSOL, is also an emerging trend for identifying and substituting non-benign solvents with greener alternatives based on their physical properties. mdpi.com This approach could be used to find sustainable solvent options for the synthesis and purification of (2-Bromo-3-methylbutyl)benzene.

Future research will likely focus on the principles outlined in the following table:

| Sustainability Goal | Potential Approach for (2-Bromo-3-methylbutyl)benzene Synthesis | Expected Benefit |

| Reduce Hazardous Reagents | Use of N-Bromosuccinimide (NBS) with solid acid catalysts instead of liquid bromine. | Avoids handling hazardous Br₂ gas and can improve regioselectivity. |

| Improve Atom Economy | Catalytic C-H activation/bromination of 3-methylbutylbenzene. | Direct functionalization reduces the number of synthetic steps and waste. |

| Use of Greener Solvents | Application of supercritical fluids (e.g., scCO₂) or bio-derived solvents. | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Energy Efficiency | Microwave-assisted synthesis. jcu.edu | Offers rapid and selective heating, potentially reducing reaction times and energy consumption. jcu.edu |

These developments aim to create synthetic pathways that are not only efficient but also align with global sustainability goals, reducing the environmental footprint associated with the production of (2-Bromo-3-methylbutyl)benzene and related compounds. tecnoscientifica.comtecnoscientifica.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is a key driver for improving the synthesis and functionalization of molecules like (2-Bromo-3-methylbutyl)benzene. Research is moving beyond traditional Friedel-Crafts catalysts toward more sophisticated metal-based systems that offer unprecedented control over reactivity and selectivity.

Palladium and nickel-based catalysts are at the forefront of this evolution, particularly for cross-coupling reactions where an organobromide is a key reactant. For example, Pd(dppf)Cl₂ has shown high catalytic activity in coupling reactions involving thienyl Grignard reagents and bromoarenes. rsc.org Similarly, palladium complexes with specialized phosphine (B1218219) ligands like XPhos are used for the monoarylation of ketones with complex bromide substrates, a transformation relevant to the derivatization of (2-Bromo-3-methylbutyl)benzene. acs.org

A significant emerging area is the direct C-H functionalization of alkylbenzenes, which avoids the need for pre-functionalized starting materials. chemrxiv.orgfiveable.me Gold and rhodium catalysts, often used in combination with chiral acids, have shown promise in achieving site-selective and even enantioselective C-H functionalization of aromatic rings. chemrxiv.org While benzylic C(sp³)-H bonds are often more reactive, new catalytic systems are being designed to selectively target the aromatic C(sp²)-H bonds of alkylbenzenes. chemrxiv.org

The table below summarizes some advanced catalytic systems and their potential relevance for reactions involving (2-Bromo-3-methylbutyl)benzene.

| Catalyst System | Reaction Type | Potential Application for (2-Bromo-3-methylbutyl)benzene |

| Palladium(II) with Buchwald-Hartwig ligands (e.g., XPhos) | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling | Coupling with boronic acids, alkenes, or amines to create complex derivatives. acs.org |

| Nickel(II) complexes (e.g., Ni(dppp)Cl₂) | Kumada, Negishi Cross-Coupling | Reaction with Grignard reagents or organozinc compounds for C-C bond formation. rsc.org |

| Gold(I)/Chiral Brønsted Acid | Enantioselective C-H Functionalization | Asymmetric synthesis of diaryl compounds starting from 3-methylbutylbenzene. chemrxiv.org |

| Photocatalysts (e.g., Carboxyl-Functionalized Carbon Dots) | Aerobic Oxygenation | Selective oxidation of the alkyl side-chain to introduce carbonyl functionalities under mild, visible-light conditions. acs.org |

These novel catalytic systems are expected to expand the synthetic toolbox available for modifying (2-Bromo-3-methylbutyl)benzene, enabling the creation of novel molecular architectures with potentially enhanced properties for pharmaceutical or material science applications.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize complex chemical reactions, a deep understanding of reaction kinetics, intermediates, and potential side reactions is crucial. Advanced in situ spectroscopic techniques are becoming indispensable tools for real-time monitoring, moving beyond traditional offline analysis. These methods are particularly relevant for reactions involving organometallic reagents, such as the Grignard reactions used to prepare or consume alkyl halides like (2-Bromo-3-methylbutyl)benzene. hzdr.de

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants and products in real-time. scribd.com It can be used to monitor the consumption of an organic halide and the formation of the Grignard reagent, providing critical information about the reaction's initiation and progression. scribd.com This allows for precise control over reagent addition, preventing dangerous accumulations and ensuring process safety, especially during scale-up. hzdr.describd.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key in situ technique. It provides detailed structural information, allowing for the unambiguous identification of intermediates and byproducts during a reaction. researchgate.net For instance, ¹H NMR has been used to monitor the formation of Hauser bases (R₂N-MgBr) via the in situ Grignard Metalation Method, tracking the consumption of ethyl bromide and the appearance of the magnesium amide product. researchgate.net Similar monitoring could be applied to reactions involving (2-Bromo-3-methylbutyl)benzene to elucidate mechanisms and optimize conditions.

| Spectroscopic Technique | Information Provided | Advantages for (2-Bromo-3-methylbutyl)benzene Reactions |

| In Situ FTIR | Functional group concentrations, reaction kinetics. scribd.com | Real-time monitoring of halide consumption and Grignard formation; enhances process safety and control. hzdr.de |

| In Situ NMR | Detailed molecular structure, identification of intermediates and byproducts. researchgate.net | Mechanistic elucidation, quantification of isomeric purity, and byproduct formation. researchgate.net |

| In Situ Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds. | Complementary to FTIR, useful for monitoring C-Br bonds and aromatic rings in aqueous or solvent-heavy systems. |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands, suitable for process analytics. researchgate.net | Can be used for continuous monitoring of reactant dosing in industrial-scale Grignard reactions to ensure stoichiometric accuracy. researchgate.net |

The integration of these advanced monitoring tools is critical for moving from batch processing to more efficient and controlled continuous flow manufacturing, a significant trend in the pharmaceutical and fine chemical industries.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

ML models can be trained on vast databases of chemical reactions to predict the major product of a given set of reactants and reagents. neurips.ccacs.orgnih.gov For a molecule like (2-Bromo-3-methylbutyl)benzene, this means an algorithm could predict the outcome of a reaction with various nucleophiles or under different catalytic conditions, assessing the likelihood of competing side reactions. acs.orgmdpi.com Some models, like Reactron, go a step further by predicting the underlying electron movements, offering a mechanistic rationale for the predicted outcome. arxiv.org

| AI/ML Application | Description | Relevance to (2-Bromo-3-methylbutyl)benzene |

| Forward Reaction Prediction | Predicts the most likely product(s) from a given set of reactants and conditions. nih.gov | In silico screening of potential derivatization reactions, saving lab time and resources. |

| Retrosynthesis Planning | Proposes synthetic pathways to a target molecule. | Designing efficient multi-step syntheses for complex molecules starting from (2-Bromo-3-methylbutyl)benzene. |

| Yield Prediction & Optimization | Predicts reaction yield and suggests optimal conditions (temperature, solvent, etc.). arxiv.org | Maximizing the efficiency of known reactions and optimizing new transformations. |

| Catalyst/Reagent Selection | Suggests the best catalyst or reagent for a desired transformation. | Identifying novel, high-performance catalysts for C-H functionalization or cross-coupling reactions. resolvemass.ca |

Expanded Applications in Interdisciplinary Research Fields

While (2-Bromo-3-methylbutyl)benzene is a known building block, particularly in medicinal chemistry as an intermediate for the antihypertensive drug Aliskiren google.com, its future applications are expected to diversify into other interdisciplinary fields. The unique combination of a reactive bromine handle, a chiral center, and a lipophilic alkylbenzene moiety makes it a versatile scaffold for creating novel functional molecules.

Agrochemicals: Organobromine compounds have a history of use in agrochemicals. tecnoscientifica.comtecnoscientifica.com Related structures like 2-Bromo-3-methylbutane (B93499) are used in the preparation of insecticides. lookchem.comchemicalbook.com By modifying the (2-Bromo-3-methylbutyl)benzene structure through reactions at the bromine atom or the aromatic ring, libraries of new compounds could be synthesized and screened for potential herbicidal or pesticidal activity.

Chemical Biology and Probe Development: The structure can serve as a starting point for creating chemical probes to study biological systems. The bromo-substituent allows for facile introduction of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of proteins. The lipophilic nature of the molecule could facilitate membrane permeability, making it a candidate for developing probes that target intracellular proteins or membrane-associated processes. Research into developing environmentally friendly synthetic techniques is also a key part of chemical biology. lon.ac.uk

The potential for this compound is not limited to its direct use but also as a fragment in the design of new bioactive molecules and functional materials, bridging organic synthesis with materials science, agriculture, and biology.

Q & A

Q. What are the common synthetic routes for preparing (2-Bromo-3-methylbutyl)benzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis of brominated alkylbenzenes typically involves electrophilic substitution or radical bromination. For (2-Bromo-3-methylbutyl)benzene, a plausible route is the bromination of 3-methylbutylbenzene using under radical initiation (e.g., UV light or AIBN) . Optimization includes:

- Temperature control : Maintain 70–80°C to balance reaction rate and side-product formation.

- Solvent selection : Use non-polar solvents (e.g., ) to stabilize radical intermediates .

- Purity of precursors : Ensure starting material (3-methylbutylbenzene) is >95% pure to minimize competing reactions .

Q. Reference Table: Brominated Benzene Derivatives (Comparative Data)

| Compound | CAS RN | Boiling Point (°C) | Density (g/cm³) | Purity (%) | Source |

|---|---|---|---|---|---|

| (3-Bromopropyl)benzene | [637-59-2] | 219–220 | 1.31 | >97 | Kanto |

| (1-Bromoethyl)benzene | [585-71-7] | 220–221 | 1.34 | >95 | Kanto |

| (2-Bromoethyl)benzene | [103-63-9] | 220–221 | 1.35 | >98 | Kanto |

Q. How should researchers characterize the purity and structural integrity of (2-Bromo-3-methylbutyl)benzene using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- : Identify methyl ( 0.8–1.5 ppm) and bromoalkyl ( 3.2–3.8 ppm) protons. Compare splitting patterns to confirm substitution .

- : Detect quaternary carbons adjacent to bromine ( 30–40 ppm) .

- Gas Chromatography (GC) : Use polar columns (e.g., DB-5) to separate impurities; retention times should match standards from Kanto catalog entries .

- Mass Spectrometry (MS) : Look for molecular ion peaks at 214 (M) and fragment ions (e.g., loss of ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, density) of (2-Bromo-3-methylbutyl)benzene across different studies?

Methodological Answer: Discrepancies often arise from impurities or measurement protocols. To address this:

- Reproduce conditions : Cross-validate using Kanto’s catalog data (e.g., bp 219–220°C for (3-Bromopropyl)benzene vs. 220–221°C for (2-Bromoethyl)benzene ).

- Standardize analytical methods : Compare density measurements at 20°C (e.g., for (3-Bromopropyl)benzene vs. for (2-Bromoethyl)benzene ).

- Collaborative validation : Share samples with independent labs to confirm purity (>95% GC/HPLC) and eliminate batch-specific variations .

Q. What strategies are effective for designing experiments to study the reactivity of (2-Bromo-3-methylbutyl)benzene in cross-coupling reactions, considering steric effects?

Methodological Answer:

- Substrate screening : Test coupling partners (e.g., Suzuki-Miyaura with arylboronic acids) under Pd catalysis. Steric hindrance from the 3-methyl group may reduce reactivity; use bulky ligands (e.g., ) to enhance turnover .

- Kinetic studies : Monitor reaction progress via GC-MS to identify intermediates (e.g., β-hydride elimination byproducts) .